molecular formula C20H18N2O B3343835 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene CAS No. 57364-89-3

1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene

Cat. No.: B3343835
CAS No.: 57364-89-3
M. Wt: 302.4 g/mol
InChI Key: VICUDJNVDRIGNK-UHFFFAOYSA-N
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Description

1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene is an organic compound that features a benzene ring substituted with both aminobenzoyl and aminobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Acylation: Aniline undergoes Friedel-Crafts acylation with 4-aminobenzoyl chloride to form 1-(4-aminobenzoyl) benzene.

    Benzylation: The resulting compound is then benzylated with 4-aminobenzyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene depends on its application. In organic synthesis, it acts as a nucleophile in substitution reactions. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminobenzoyl)-4-(4-methylbenzyl) benzene
  • 1-(4-Aminobenzoyl)-4-(4-chlorobenzyl) benzene
  • 1-(4-Aminobenzoyl)-4-(4-hydroxybenzyl) benzene

Uniqueness

1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene is unique due to the presence of both aminobenzoyl and aminobenzyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(4-aminophenyl)-[4-[(4-aminophenyl)methyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c21-18-9-3-15(4-10-18)13-14-1-5-16(6-2-14)20(23)17-7-11-19(22)12-8-17/h1-12H,13,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICUDJNVDRIGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N)C(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600879
Record name (4-Aminophenyl){4-[(4-aminophenyl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57364-89-3
Record name (4-Aminophenyl){4-[(4-aminophenyl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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